molecular formula C14H21BO2SSi B596750 (2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid CAS No. 1217501-30-8

(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid

Cat. No. B596750
CAS RN: 1217501-30-8
M. Wt: 292.275
InChI Key: ATBZXNSUWPJLEO-UHFFFAOYSA-N
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Description

“(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid” is a chemical compound with the molecular formula C14H21BO2SSi . It has a molecular weight of 292.28 . This compound is typically stored at -20°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22BO2SSi/c1-4-19(5-2,6-3)13-10-11-8-7-9-12(15(16)17)14(11)18-13/h7-10,16-18H,4-6H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 440.7±48.0 °C . Its density is predicted to be 1.10±0.1 g/cm3 . The compound’s pKa is predicted to be 8.34±0.30 .

Scientific Research Applications

Chemoselective Modification of Oncolytic Adenovirus

This compound has been used in the chemoselective modification of oncolytic adenovirus . Oncolytic adenoviruses are viruses that selectively infect and kill cancer cells. The chemoselective modification can enhance the therapeutic efficacy of these viruses.

Synthesis of Phosphorescent Sensor for Quantification of Copper (II) Ion

It has been used in the synthesis of phosphorescent sensors for the quantification of copper (II) ions . These sensors can be used in various fields, including environmental monitoring and biomedical research.

UV Promoted Phenanthridine Syntheses

The compound has been used in UV promoted phenanthridine syntheses . Phenanthridines are a class of organic compounds that have various applications, including in the development of pharmaceuticals and dyes.

Preparation of CYP11B1 Inhibitors for Treatment of Cortisol Dependent Diseases

It has been used in the preparation of CYP11B1 inhibitors for the treatment of cortisol-dependent diseases . CYP11B1 is an enzyme that plays a crucial role in the production of cortisol, a hormone that regulates a wide range of processes throughout the body.

PDE4 Inhibitors

The compound has been used in the development of PDE4 inhibitors . PDE4 inhibitors are a type of drug that can be used to treat conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.

Suzuki-Miyaura Cross-Coupling Reactions

It has been used in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction that is widely used in organic chemistry to create carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules.

Safety and Hazards

This compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

(2-triethylsilyl-1-benzothiophen-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2SSi/c1-4-19(5-2,6-3)13-10-11-8-7-9-12(15(16)17)14(11)18-13/h7-10,16-17H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBZXNSUWPJLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=C(S2)[Si](CC)(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675410
Record name [2-(Triethylsilyl)-1-benzothiophen-7-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid

CAS RN

1217501-30-8
Record name B-[2-(Triethylsilyl)benzo[b]thien-7-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Triethylsilyl)-1-benzothiophen-7-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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